molecular formula C18H21NO B5783824 N-(2-tert-butylphenyl)-2-phenylacetamide

N-(2-tert-butylphenyl)-2-phenylacetamide

Cat. No.: B5783824
M. Wt: 267.4 g/mol
InChI Key: WPQBMAKQTPVILB-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-phenylacetamide is a chemical compound of interest in organic chemistry and agricultural science research. While specific biological data for this exact molecule is limited in public sources, structural analogs based on the phenylacetamide scaffold are extensively investigated for their potential antibacterial properties . For instance, research on N-phenylacetamide derivatives incorporating thiazole moieties has demonstrated promising activity against phytopathogenic bacteria such as Xanthomonas oryzae (Xoo) by disrupting the bacterial cell membrane, leading to cell rupture and death . Furthermore, the tert-butyl and phenyl substitutions on the acetamide core structure are common in medicinal chemistry, where such frameworks are explored for developing novel bioactive agents . This makes this compound a valuable building block for researchers synthesizing and screening new compounds for potential antimicrobial and nematicidal activities . Researchers can utilize this compound as a key intermediate in heterocyclic synthesis or as a candidate for structure-activity relationship (SAR) studies to optimize lead compounds in agrochemical discovery . The product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-tert-butylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2,3)15-11-7-8-12-16(15)19-17(20)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQBMAKQTPVILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
N-(2-tert-butylphenyl)-2-phenylacetamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets such as enzymes and receptors. For example, derivatives of this compound have been studied for their potential antibacterial properties, showing promising results against pathogens like Xanthomonas oryzae .

Therapeutic Properties
Research indicates that compounds related to this compound exhibit anti-inflammatory and analgesic effects. These properties make them candidates for developing new therapeutic agents aimed at treating pain and inflammation .

Biological Studies

Enzyme Activity Probes
In biochemical assays, this compound is utilized to study enzyme activities and protein interactions. Its ability to selectively bind to certain proteins allows researchers to elucidate mechanisms of action within biological pathways .

Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial activity. For instance, modifications have led to compounds with enhanced efficacy against bacterial strains, making them potential leads for new antibacterial agents .

Materials Science

Novel Materials Development
The compound is explored for its potential in creating advanced materials with unique properties. This includes applications in polymers and coatings where its chemical structure can impart desirable characteristics such as thermal stability and mechanical strength .

Industrial Applications

Agrochemicals and Specialty Chemicals
this compound is also utilized in the development of agrochemicals and specialty chemicals. Its role as a building block in organic synthesis allows for the creation of more complex molecules used in various industrial applications .

Summary Table of Applications

Application Area Details
Medicinal ChemistryUsed as an intermediate in pharmaceuticals; potential anti-inflammatory and analgesic effects.
Biological StudiesProbes for enzyme activity; antimicrobial properties against various pathogens.
Materials ScienceDevelopment of polymers and coatings with enhanced properties.
Industrial ApplicationsBuilding block for agrochemicals and specialty chemical synthesis.

Case Studies

  • Antibacterial Evaluation : A series of N-phenylacetamide derivatives were synthesized, including variations of this compound, which demonstrated effective antibacterial activity against Xanthomonas species, with specific derivatives showing lower EC50 values compared to existing treatments .
  • Therapeutic Potential : Research on related compounds has highlighted their analgesic effects through modulation of pain pathways, suggesting that this compound could be further explored for pain management therapies .
  • Material Properties : Investigations into the polymerization potential of this compound have shown that it can enhance the thermal stability and mechanical properties of resultant materials, indicating its utility in material science applications .

Comparison with Similar Compounds

Key Structural Features :

  • N-(4-Nitrophenyl)-2-phenylacetamide : The electron-withdrawing nitro group at the para position increases reactivity in alkylation reactions, favoring interfacial mechanisms in phase-transfer catalysis .
  • N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide: A benzoyl-substituted derivative with methoxy groups, synthesized as a precursor for tetrahydroisoquinolines. Its crystal structure was confirmed via X-ray diffraction, highlighting the role of substituents in molecular packing .
  • N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Features a fluorophenoxy group, synthesized via bromoacetyl bromide and n-butylamine with 82% yield. The fluorine atom enhances lipophilicity and bioavailability .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
N-(2-tert-butylphenyl)-2-phenylacetamide C₁₈H₂₁NO 267.37 Data Not Available - 2-tert-butylphenyl
N-(4-Nitrophenyl)-2-phenylacetamide C₁₄H₁₂N₂O₃ 256.26 Not Reported 70–85 4-Nitrophenyl
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide C₁₆H₂₂FNO₃ 307.35 75 82 Fluorophenoxy, n-butyl
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide C₂₆H₂₅NO₄ 415.48 Single-crystal data - Benzoyl, dimethoxyphenethyl
2-(tert-butylamino)-N-(3-chlorophenyl)acetamide C₁₂H₁₇ClN₂O 240.73 Not Reported - 3-Chlorophenyl, tert-butyl

Notes:

  • The tert-butyl group in this compound likely increases melting point and solubility in nonpolar solvents compared to nitro or fluoro analogs.
  • Fluorine and nitro substituents enhance electrophilicity, impacting reaction kinetics and biological target interactions .

Reactivity and Mechanistic Insights

  • Alkylation Reactions :

    • N-(4-Nitrophenyl)-2-phenylacetamide reacts with benzyl chloride via interfacial mechanisms under phase-transfer conditions, contrasting with N-ethyl analogs that follow extraction pathways. This difference is attributed to the nitro group’s electron-withdrawing effects .
    • Steric hindrance from the tert-butyl group in this compound may slow alkylation rates compared to less hindered analogs like N-phenyl-2-phenylacetamide .
  • Enzymatic Synthesis :

    • N-(3-Oxopropyl)-2-phenylacetamide, a statin precursor, is synthesized via enzymatic oxidation of N-(3-hydroxypropyl)-2-phenylacetamide. This method highlights the role of biocatalysis in optimizing yields (75%) and reducing costs compared to traditional chemical routes .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2-tert-butylphenyl)-2-phenylacetamide with high purity?

The synthesis typically involves acylation and coupling reactions. Key steps include:

  • Precursor preparation : Reacting 2-tert-butylaniline with phenylacetyl chloride under controlled pH (acidic/basic) to form the acetamide backbone.
  • Coupling optimization : Using coupling agents like carbodiimides in solvents such as dimethylformamide (DMF) at 50–60°C to enhance yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, addressing steric hindrance from the tert-butyl group .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm tert-butyl (δ 1.3–1.4 ppm for nine protons) and phenylacetamide backbone integrity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₉H₂₃NO, theoretical 289.37 g/mol) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Q. How can researchers design initial biological activity screens for this compound?

  • Enzyme inhibition assays : Test against kinases or proteases, using fluorogenic substrates to measure IC₅₀ values .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How does the tert-butyl group influence solubility, reactivity, and bioactivity compared to halogenated analogs?

  • Solubility : The hydrophobic tert-butyl reduces aqueous solubility but improves lipid membrane penetration, critical for CNS-targeting drugs. Compare with fluorinated analogs (e.g., N-(2-fluorophenyl) derivatives), which show higher solubility but lower metabolic stability .
  • Reactivity : Steric hindrance from tert-butyl slows nucleophilic substitution but stabilizes intermediates in multi-step syntheses .
  • Bioactivity : Bulky substituents may enhance selectivity for hydrophobic binding pockets in enzymes, as seen in benzothiazole derivatives .

Q. What strategies resolve contradictions in biological activity data across assay models?

  • Dose-response validation : Replicate assays at varying concentrations (1–100 μM) to identify non-linear effects .
  • Target profiling : Use proteomics (e.g., affinity chromatography, SPR) to confirm off-target interactions .
  • Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation explains inconsistent results .

Q. How can computational modeling predict the binding mode of this compound?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2) to simulate tert-butyl interactions in hydrophobic pockets .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
  • QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with activity data from analogs .

Q. What purification challenges arise from the tert-butyl group, and how are they addressed?

  • Challenge : Steric hindrance reduces crystallization efficiency.
  • Solutions :
  • Use mixed solvents (e.g., ethanol/water) for recrystallization .
  • Optimize HPLC gradients (acetonitrile/water with 0.1% TFA) for baseline separation .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • Temperature control : Maintain <60°C to prevent tert-butyl group decomposition .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps, monitoring by TLC .
  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener chemistry .

Q. What are the best practices for stability studies under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, analyze degradation via LC-MS .
  • Light sensitivity : Store in amber vials if UV-Vis spectra show λmax <300 nm .

Data Interpretation and Validation

Q. How to validate unexpected results in enzyme inhibition assays?

  • Counter-screening : Test against homologous enzymes (e.g., PKA vs. PKC) to rule out non-specific effects .
  • Crystallography : Co-crystallize the compound with the target enzyme to confirm binding mode .

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